

1-Bromo-3-cyclopropylbenzene CAS number 1798-85-2

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Compound of Interest

Compound Name: 1-Bromo-3-cyclopropylbenzene

Cat. No.: B155160

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An In-Depth Technical Guide to **1-Bromo-3-cyclopropylbenzene** (CAS: 1798-85-2)

Abstract

This technical guide provides a comprehensive overview of **1-Bromo-3-cyclopropylbenzene**, CAS number 1798-85-2, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role in medicinal chemistry. The unique structural and electronic properties conferred by the cyclopropyl moiety make this compound a valuable building block for creating novel therapeutics and advanced materials. This guide includes detailed experimental protocols, tabulated data for easy reference, and graphical representations of synthetic and biological pathways to support advanced research and development.

Chemical and Physical Properties

1-Bromo-3-cyclopropylbenzene is an organic compound that appears as a solid or a colorless to light yellow liquid.^{[1][2]} Its structure features a benzene ring substituted with a bromine atom and a cyclopropyl group at the meta position. The presence of the bromine atom makes it an excellent substrate for various cross-coupling reactions, while the cyclopropyl group is a desirable feature in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.^{[3][4]}

Table 1: Physicochemical Properties and Identifiers

Property	Value	Reference(s)
CAS Number	1798-85-2	[1][5]
Molecular Formula	C ₉ H ₉ Br	[5][6]
Molecular Weight	197.07 g/mol	[1][5]
Appearance	Solid or colorless to light yellow liquid	[1][2]
Boiling Point	230 °C at 760 mmHg	[6]
Melting Point	-4 °C	[2]
Density	1.474 g/cm ³	[6]
Refractive Index	1.604	[2][6]
Flash Point	95.5 °C	[6]
Vapor Pressure	0.102 mmHg at 25 °C	[6]
SMILES	<chem>C1CC1C2=CC(=CC=C2)Br</chem>	[5]
InChI Key	BCBNVQYWODLZSI-UHFFFAOYSA-N	[1][5]

Synthesis and Manufacturing

The primary synthesis of **1-Bromo-3-cyclopropylbenzene** is achieved through the cyclopropanation of a corresponding styrene precursor. This method is efficient and provides good yields of the target compound.

Experimental Protocol: Synthesis via Cyclopropanation of 3-Bromostyrene

A common and effective method for synthesizing **1-Bromo-3-cyclopropylbenzene** involves the Simmons-Smith-type cyclopropanation of 3-bromostyrene.[4]

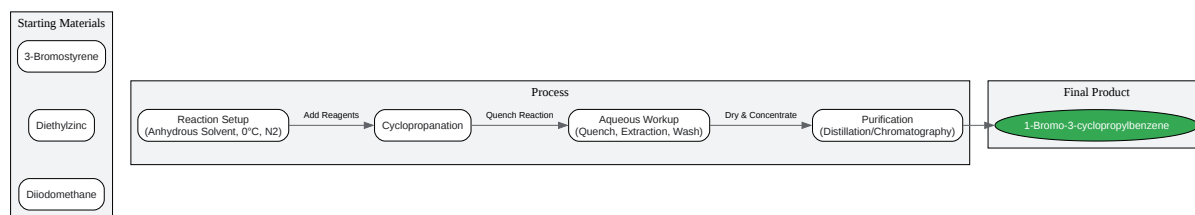
Materials:

- 3-Bromostyrene
- Diethylzinc ($\text{Zn}(\text{C}_2\text{H}_5)_2$)
- Diiodomethane (CH_2I_2)
- Anhydrous solvent (e.g., Dichloromethane or Diethyl ether)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-bromostyrene and anhydrous solvent under a nitrogen atmosphere. The solution is cooled to $0\text{ }^\circ\text{C}$ in an ice bath.
- Reagent Addition: Diethylzinc is added dropwise to the stirred solution, followed by the slow, dropwise addition of diiodomethane. The temperature should be maintained at $0\text{--}5\text{ }^\circ\text{C}$ during the addition.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC). A reported method using these reagents achieved an 81% yield.^[4]
- Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH_4Cl solution.
- Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with saturated aqueous NaHCO_3 solution and brine.

- Purification: The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield pure **1-Bromo-3-cyclopropylbenzene**.



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Caption: Workflow for the synthesis of **1-Bromo-3-cyclopropylbenzene**.

Chemical Reactivity and Key Reactions

The reactivity of **1-Bromo-3-cyclopropylbenzene** is dominated by the bromine-substituted aromatic ring, making it a key substrate for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.^[4]

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

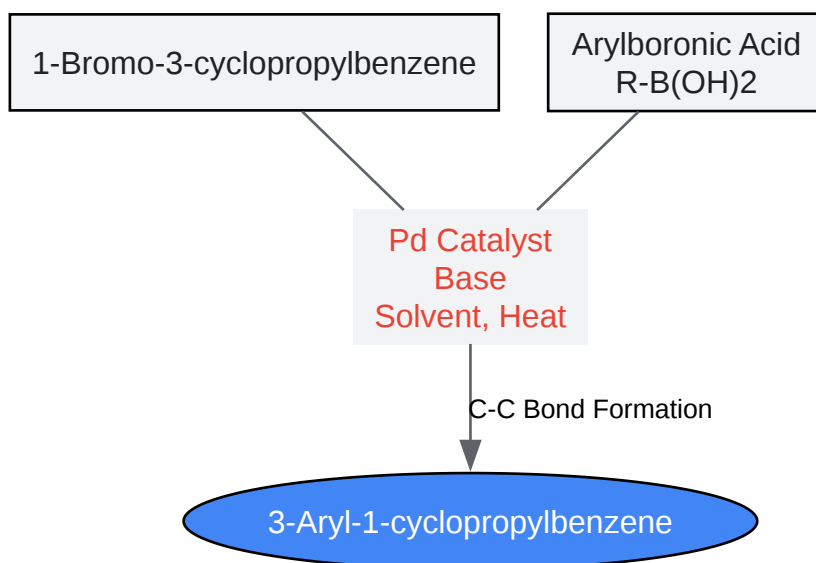
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **1-Bromo-3-cyclopropylbenzene** with an arylboronic acid.

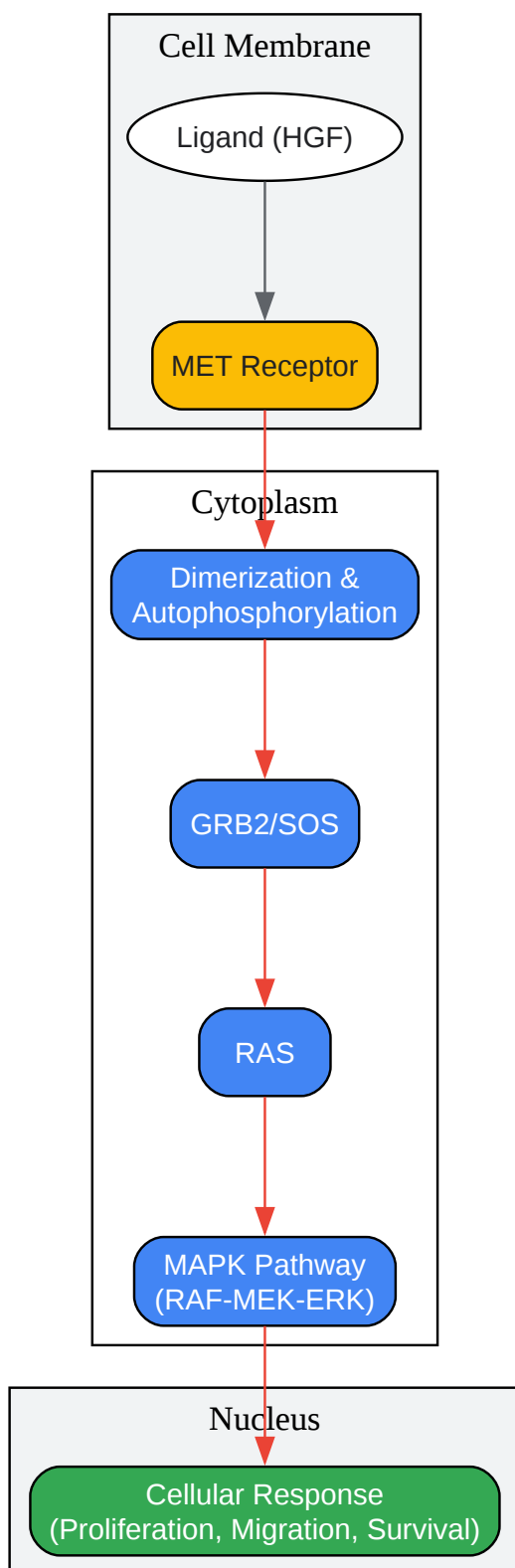
Materials:

- **1-Bromo-3-cyclopropylbenzene**
- Arylboronic acid (1.1-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
- Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

- **Reaction Setup:** To a reaction vessel, add **1-Bromo-3-cyclopropylbenzene**, the arylboronic acid, the palladium catalyst, and the base.
- **Solvent Addition:** Add the degassed solvent system to the vessel.
- **Reaction:** The mixture is heated, typically between 80-110 °C, under a nitrogen or argon atmosphere for several hours until the reaction is complete (monitored by TLC or LC-MS).
- **Workup:** After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent, filtered, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired biaryl product.





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